
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate
Overview
Description
Diethyl 5-Bromopyrimidine-4,6-dicarboxylate (CAS# 1820687-49-7) is a research chemical . It is also known as 5-bromopyrimidine-4,6-dicarboxylic acid diethyl ester .
Molecular Structure Analysis
The molecular weight of this compound is 303.11 . The molecular formula is C10H11BrN2O4 . The InChI code is 1S/C10H11BrN2O4/c1-3-16-9(14)7-6(11)8(13-5-12-7)10(15)17-4-2/h5H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 303.11 , a molecular formula of C10H11BrN2O4 , and an InChI code of 1S/C10H11BrN2O4/c1-3-16-9(14)7-6(11)8(13-5-12-7)10(15)17-4-2/h5H,3-4H2,1-2H3 .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis via Minisci Reaction : Diethyl 5-Bromopyrimidine-4,6-dicarboxylate is synthesized through the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. This method is highly regioselective and enables the production of significant quantities of ethyl 5-bromopyrimidine-4-carboxylate, which is used in the preparation of potent CK2 inhibitors, highlighting its importance in pharmacological research (Regan et al., 2012).
X-ray Analysis and Vibrational Spectral Studies : The compound has been analyzed for its crystal structure and vibrational characteristics, providing valuable insights into its molecular conformation and properties (Luo et al., 2019).
Applications in Pharmaceutical Research
Cardioactivity and Molecular Structure : Research on 4-isoxazolyldihydropyridines related to this compound showed vasodilator properties in the Langendorff assay, indicating potential applications in cardiovascular pharmacology (McKenna et al., 1988).
Potential HIV-1 Protease Inhibitor : A multi-component reaction involving this compound has been studied for its potential as an HIV-1 protease inhibitor, demonstrating the compound's significance in antiviral research (Pekparlak et al., 2020).
Advanced Chemical Synthesis
Synthesis of Deuterated Compounds : The synthesis of mono- and trideutero compounds of this compound has been achieved, showcasing its versatility in chemical synthesis (Herdering & Krüger, 1998).
Formation of Complex Chemical Structures : The compound's reactions with various chemicals, such as ethyl bromopyruvate, have been explored to synthesize intricate chemical structures like furo[2,3-d]pyrimidine carboxylates (Masevičius et al., 2009).
Properties
IUPAC Name |
diethyl 5-bromopyrimidine-4,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-3-16-9(14)7-6(11)8(13-5-12-7)10(15)17-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNRCTZJUZGRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



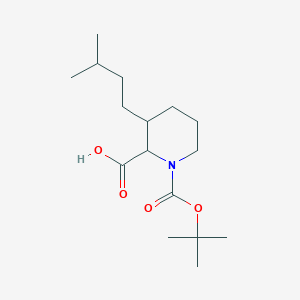
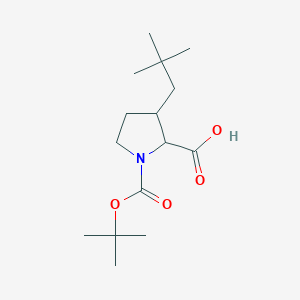
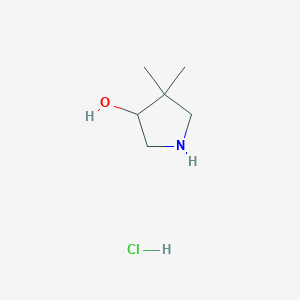


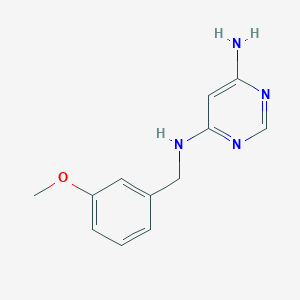

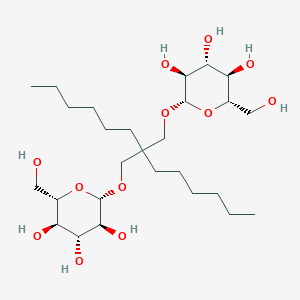
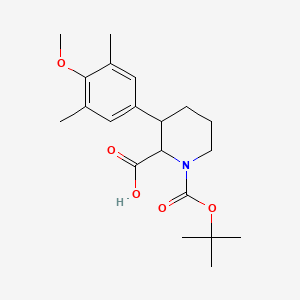

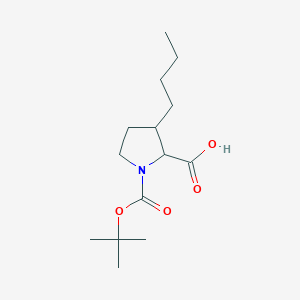
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)
![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)
